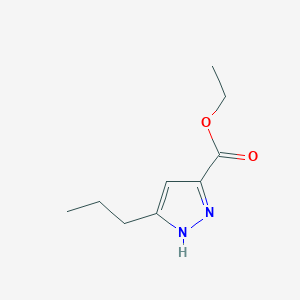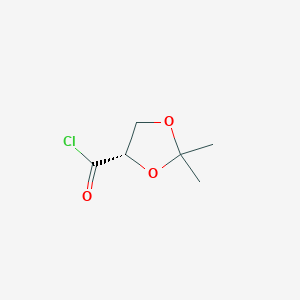
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride is a chemical compound that is used in various scientific research applications. It is a carbonyl chloride derivative of 2,2-dimethyl-1,3-dioxolane-4-methanol, and is commonly referred to as DMC chloride.
Wissenschaftliche Forschungsanwendungen
DMC chloride has a variety of scientific research applications, including as a reagent in organic synthesis, as a coupling agent for peptide synthesis, and as a protecting group for alcohols and amines. It is also used in the production of pharmaceutical intermediates, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of DMC chloride involves the formation of a covalent bond between the carbonyl chloride group and a nucleophile, such as an alcohol or amine. This reaction results in the formation of an intermediate that can be further manipulated to produce a desired product.
Biochemische Und Physiologische Effekte
DMC chloride is not intended for use in drug development and does not have any known biochemical or physiological effects. However, it is important to handle this compound with care, as it is highly reactive and can cause harm if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMC chloride in lab experiments is its high reactivity, which allows for efficient reactions and high yields. However, its reactivity can also be a limitation, as it requires careful handling and can react with unintended substrates. Additionally, DMC chloride is not suitable for use in drug development due to its potential toxicity and lack of specificity.
Zukünftige Richtungen
For research involving DMC chloride could include the development of new applications for this compound, such as in the production of novel materials or in the synthesis of complex organic molecules. Additionally, researchers may explore alternative synthesis methods or modifications to the existing synthesis method to improve efficiency and reduce waste. Further studies may also investigate the potential toxicity of DMC chloride and ways to mitigate any harmful effects.
Synthesemethoden
DMC chloride is synthesized by reacting DMC with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction produces DMC chloride and sulfur dioxide gas. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
Eigenschaften
CAS-Nummer |
116561-26-3 |
|---|---|
Produktname |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride |
Molekularformel |
C6H9ClO3 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
LFLHAXOMFLJNJK-BYPYZUCNSA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)C(=O)Cl)C |
SMILES |
CC1(OCC(O1)C(=O)Cl)C |
Kanonische SMILES |
CC1(OCC(O1)C(=O)Cl)C |
Synonyme |
1,3-Dioxolane-4-carbonyl chloride, 2,2-dimethyl-, (4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



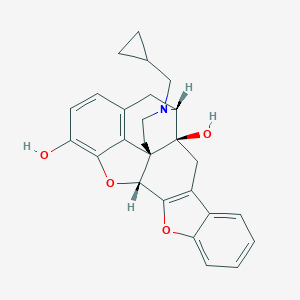


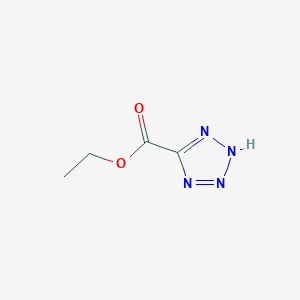


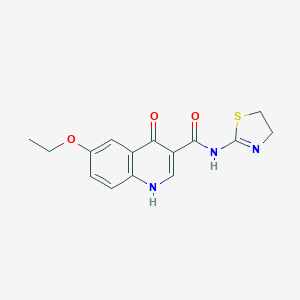

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)

